5beta-Estrane-3alpha,17beta-diol
Overview
Description
5beta-Estrane-3alpha,17beta-diol: is a steroid hormone that is naturally produced in the human body. It is a metabolite of testosterone and dihydrotestosterone and has various physiological and biochemical effects. This compound is part of the 3-hydroxy steroid family and has the molecular formula C18H30O2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5beta-Estrane-3alpha,17beta-diol typically involves the reduction of 5beta-androstan-3,17-dione using specific reducing agents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as recrystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5beta-Estrane-3alpha,17beta-diol can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: The compound can be reduced further to form more saturated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated steroids.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 5beta-Estrane-3alpha,17beta-diol is used as a reference standard in analytical chemistry for the identification and quantification of steroid hormones.
Biology: In biological research, this compound is studied for its role in steroid metabolism and its effects on various physiological processes.
Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of hormonal imbalances.
Industry: The compound is used in the development of pharmaceuticals and as a precursor in the synthesis of other steroid hormones.
Mechanism of Action
5beta-Estrane-3alpha,17beta-diol exerts its effects by interacting with specific steroid hormone receptors in the body. It binds to androgen receptors and modulates the expression of target genes involved in various physiological processes. The compound influences pathways related to hormone regulation, metabolism, and cellular growth.
Comparison with Similar Compounds
- 5alpha-Estrane-3beta,17beta-diol
- 5alpha-Androstane-3beta,17alpha-diol
- 17alpha-Hydroxyethyl-5beta-estrane-3alpha,17beta-diol
Comparison: 5beta-Estrane-3alpha,17beta-diol is unique due to its specific stereochemistry and its role as a metabolite of testosterone and dihydrotestosterone. Compared to similar compounds, it has distinct physiological effects and biochemical properties that make it valuable in research and therapeutic applications.
Properties
IUPAC Name |
(3R,5R,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-17,19-20H,2-10H2,1H3/t11-,12-,13+,14-,15-,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKATSBSLLYTMH-QPZWGXJQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CC[C@@H]2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50142868 | |
Record name | Estrane-3,17-diol, (3alpha,5beta,17beta)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50142868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10002-97-8 | |
Record name | Estrane-3,17-diol, (3alpha,5beta,17beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010002978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC81400 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81400 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Estrane-3,17-diol, (3alpha,5beta,17beta)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50142868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESTRANE-3,17-DIOL, (3.ALPHA.,5.BETA.,17.BETA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4SO0472HB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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